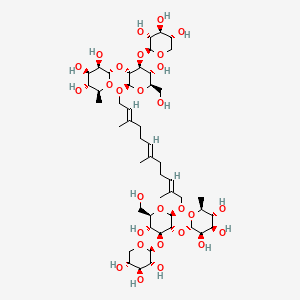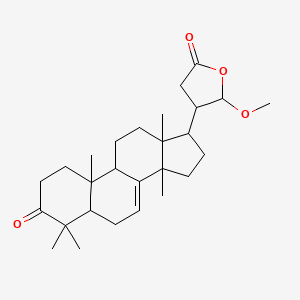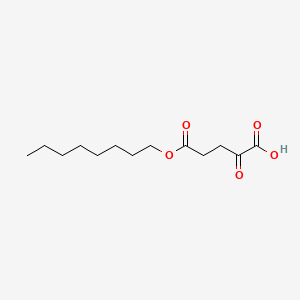
Trifolioside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifolioside II is a natural product found in Sapindus trifoliatus with data available.
Scientific Research Applications
Modification of Bean Leaves
- Study : "AN ANATOMICAL STUDY OF THE MODIFICATION OF BEAN LEAVES AS A RESULT OF TREATMENT WITH 2,4‐D" by Watson (1948)
- Application : Investigates the effects of treatment with growth substances, which could be relevant to studies of Trifolioside II, on bean leaves.
- Findings : Variation in leaf modification was observed, which might be relevant when considering the impact of compounds like Trifolioside II on plant morphology.
- Read more
- Study : "Evidence that ganglioside enriched domains are distinct from caveolae in MDCK II and human fibroblast cells in culture" by Chigorno et al. (2000)
- Application : Explores the behavior of gangliosides, which could be structurally or functionally related to Trifolioside II, in cellular environments.
- Findings : Gangliosides are distinct from caveolae, suggesting specific pathways and interactions that could be relevant to Trifolioside II research.
- Read more
- Study : "Impact of trichlorfon Organophosphate use in Pisciculture: a review" by Silva et al. (2022)
- Application : Reviews the effects of trichlorfon, a chemical with potential similarities to Trifolioside II, in environmental contexts.
- Findings : Demonstrates how chemicals can affect aquatic environments, which could inform studies on the environmental impact of Trifolioside II.
- Read more
- Study : "The chemical and biologic profile of a red clover (Trifolium pratense L.) phase II clinical extract" by Booth et al. (2006)
- Application : Provides insights into the chemical and biological profile of red clover extract, potentially related to Trifolioside II.
- Findings : Identifies and quantitatively measures various chemical components, which could be a model for analyzing Trifolioside II.
- Read more
properties
CAS RN |
117221-69-9 |
|---|---|
Molecular Formula |
C49H82O28 |
Molecular Weight |
1119.167 |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[(2E,6E,10E)-12-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,7,11-trimethyldodeca-2,6,10-trienoxy]-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O28/c1-19(9-7-11-21(3)16-67-49-43(77-47-39(65)35(61)29(55)23(5)71-47)41(33(59)27(15-51)73-49)75-45-37(63)31(57)25(53)18-69-45)8-6-10-20(2)12-13-66-48-42(76-46-38(64)34(60)28(54)22(4)70-46)40(32(58)26(14-50)72-48)74-44-36(62)30(56)24(52)17-68-44/h8,11-12,22-65H,6-7,9-10,13-18H2,1-5H3/b19-8+,20-12+,21-11+/t22-,23-,24+,25+,26+,27+,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48+,49+/m0/s1 |
InChI Key |
HXKUTXGDCDCFCG-VHOOQRQJSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)OC6C(C(C(CO6)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-(1-methylbicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI)](/img/no-structure.png)




![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)

![1-((2R,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570056.png)